molecular formula C21H27NO3 B051707 Propafenone CAS No. 8002-74-2

Propafenone

Katalognummer: B051707
CAS-Nummer: 8002-74-2
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: JWHAUXFOSRPERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Propafenon durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Propafenon kann oxidiert werden, was zur Bildung von Metaboliten führt.

    Reduktion: Es kann auch Reduktionsreaktionen eingehen.

    Substitution: Propafenon kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner aromatischen Ringe.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Metaboliten, die einen Teil der pharmakologischen Aktivität der Muttersubstanz behalten .

Wissenschaftliche Forschungsanwendungen

Cardiac Arrhythmias

Primary Use
Propafenone is widely recognized for its efficacy in managing paroxysmal atrial fibrillation (AF), paroxysmal supraventricular tachycardia, and ventricular arrhythmias. It works by blocking sodium channels, which stabilizes the cardiac membrane and reduces abnormal electrical activity.

Efficacy Studies

  • A study involving 594 patients demonstrated that sustained-release (SR) formulations of this compound significantly increased arrhythmia-free periods compared to placebo, with median treatment failure times extending from 8 days in the placebo group to 24 days in the higher dose this compound group .
  • Long-term follow-up studies have shown that this compound can effectively prevent recurrent AF in a subset of patients, although its efficacy may diminish over time .

Oncology Applications

Recent research has uncovered promising applications of this compound in cancer treatment, particularly its ability to inhibit tumor growth.

Mechanisms of Action

  • This compound has been identified as a potent sensitizer of ferroptosis, a form of regulated cell death implicated in cancer therapy. It enhances the effectiveness of immunotherapy by upregulating mitochondrial heme oxygenase 1 (HMOX1) through the Jun N-terminal kinase (JNK)/JUN signaling pathway .
  • In vitro and in vivo studies indicated that this compound significantly suppressed the proliferation of esophageal squamous cell carcinoma (ESCC) cells, demonstrating a tumor burden reduction of approximately 69.2% in treated mouse models .

Hepatotoxicity and Safety Profile

While generally well-tolerated, this compound has been associated with rare cases of hepatotoxicity. A case study reported a 67-year-old patient developing jaundice after initiation of this compound therapy, highlighting the need for monitoring liver function during treatment .

Other Potential Applications

Emerging studies suggest additional therapeutic avenues for this compound:

  • Cardiovascular Research : Ongoing trials are exploring its comparative effectiveness against other antiarrhythmic agents like amiodarone, with preliminary findings indicating faster cardioversion rates under this compound treatment .
  • Drug Repositioning : As an FDA-approved drug, this compound's established safety profile facilitates its investigation for new indications beyond arrhythmias, particularly in oncology .

Table 1: Efficacy of this compound in Cardiac Arrhythmias

Study TypePopulation SizeTreatment DurationKey Findings
Double-blind RCT594VariesSignificant increase in arrhythmia-free periods
Long-term Follow-up8130 months38% maintained control over AF

Table 2: this compound's Effects on Tumor Growth

Study TypeCancer TypeAdministration MethodKey Findings
In Vivo StudyEsophageal Squamous CellIntraperitoneal injectionTumor burden reduced by 69.2%
Mechanistic StudyMelanomaScreening of FDA drugsSensitizes melanoma to ferroptosis

Case Studies

  • Hepatotoxicity Case : An elderly female patient developed jaundice following six weeks on this compound, emphasizing the importance of monitoring liver function during treatment .
  • Efficacy Comparison with Amiodarone : A retrospective analysis indicated higher cardioversion rates for this compound compared to amiodarone, suggesting it may be a preferable option for certain patients .

Vergleich Mit ähnlichen Verbindungen

Propafenon ähnelt anderen Antiarrhythmika der Klasse 1C wie Flecainid. Es unterscheidet sich durch seine zusätzliche Beta-Blocker-Aktivität, die Bradykardie und Bronchospasmen verursachen kann . Weitere ähnliche Verbindungen sind Metoprolol und Rivaroxaban, die für ähnliche Indikationen eingesetzt werden, aber andere Wirkmechanismen haben .

Durch das Verständnis der einzigartigen Eigenschaften und Anwendungen von Propafenon können Forscher und Kliniker diese Verbindung in verschiedenen wissenschaftlichen und medizinischen Bereichen besser einsetzen.

Biologische Aktivität

Propafenone is a class Ic antiarrhythmic drug primarily used for the treatment of ventricular arrhythmias and atrial fibrillation. Its biological activity encompasses a range of mechanisms, including sodium channel blockade, beta-adrenergic receptor antagonism, and potential anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological effects, therapeutic applications, and emerging research findings.

Sodium Channel Blockade
this compound primarily exerts its antiarrhythmic effects through the inhibition of sodium (Na+^+) channels. It preferentially blocks the open state of these channels, which is crucial for its efficacy in managing arrhythmias. Research indicates that this compound and its active metabolite, 5-hydroxythis compound, significantly inhibit the human ether-a-go-go-related gene (hERG) potassium channels, affecting cardiac action potentials and repolarization processes .

Beta-Adrenergic Receptor Antagonism
In addition to sodium channel blockade, this compound exhibits beta-adrenergic receptor blocking properties. This dual action contributes to its effectiveness in controlling heart rhythm while potentially reducing heart rate and myocardial oxygen demand .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound beyond its traditional use as an antiarrhythmic agent. A notable study demonstrated that this compound inhibits the proliferation of esophageal squamous cell carcinoma (ESCC) cells by inducing apoptosis and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In vivo experiments showed a significant reduction in tumor growth in nude mice treated with this compound, with a 69.2% decrease in tumor burden at a dosage of 20 mg/kg .

Pharmacokinetics and Metabolism

This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6), leading to the formation of 5-hydroxythis compound. This metabolite has been shown to be more potent than this compound itself in blocking sodium channels but less effective against calcium channels . The clinical implications of this metabolic pathway are significant, particularly in patients with varying CYP2D6 genotypes which may affect drug efficacy and safety.

Clinical Applications

This compound is indicated for various cardiac conditions, including:

  • Atrial Fibrillation : It is used for rhythm control in patients with atrial fibrillation or flutter.
  • Ventricular Tachycardia : this compound is effective in managing symptomatic ventricular tachycardia.
  • Conversion of Atrial Fibrillation to Sinus Rhythm : Studies have shown that this compound can achieve successful cardioversion rates comparable to other antiarrhythmics like amiodarone .

Case Studies and Clinical Trials

  • Efficacy Comparison with Amiodarone : A retrospective study suggested that this compound may be more effective than amiodarone in achieving sinus rhythm restoration in patients with supraventricular arrhythmias, reporting a primary cardioversion rate of 88.9% for this compound compared to 73.5% for amiodarone .
  • Safety Profile : Another study found that this compound did not increase mortality rates compared to amiodarone in critically ill patients, suggesting a favorable safety profile under controlled conditions .

Data Summary

Parameter This compound Amiodarone P-value
Cardioversion Rate88.9%73.5%<0.01
ICU MortalityLower than Amiodarone-Not reported
Time to Sinus Rhythm Recovery (min)Median: 30Median: 60<0.05

Eigenschaften

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

54063-53-5
Record name Propafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propafenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone
Reactant of Route 3
Reactant of Route 3
Propafenone
Reactant of Route 4
Reactant of Route 4
Propafenone
Reactant of Route 5
Reactant of Route 5
Propafenone
Reactant of Route 6
Reactant of Route 6
Propafenone
Customer
Q & A

Q1: What is the molecular formula and weight of paraffin?

A1: Paraffin waxes are mixtures of hydrocarbons, primarily alkanes, and do not have a single molecular formula or weight. They are typically represented by the general formula CnH2n+2, where n is a large number, usually ranging from 20 to 40. []

Q2: What spectroscopic techniques are used to characterize paraffin?

A2: Researchers employ a variety of spectroscopic methods to analyze paraffin, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. These techniques help determine chemical composition and identify functional groups present in paraffin samples. [, ]

Q3: How compatible is paraffin with biological materials?

A3: Studies have investigated the use of paraffin in tissue engineering. Research suggests that blending paraffin wax with polymers like Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) can create patches with suitable mechanical properties and enhanced cell adhesion for potential use in tissue repair. []

Q4: How does temperature affect paraffin's stability and application?

A4: Temperature significantly influences paraffin's physical state and therefore its applications. Paraffin transitions from solid to liquid at specific melting points, a property exploited in thermal energy storage systems. For example, paraffin wax can store solar energy by melting during the day and releasing heat upon solidifying at night. [, ]

Q5: Are there methods to enhance paraffin's thermal properties for energy storage?

A5: Yes, incorporating nanoparticles into paraffin wax can improve its thermal conductivity and heat storage capacity. Research indicates that dispersing alpha-alumina (Al2O3) nanoparticles into paraffin wax can create nanocomposites with superior thermal performance compared to pure paraffin wax. []

Q6: Can paraffin be modified to enhance its properties in specific applications?

A6: Yes, paraffin can be chemically modified. One example is the synthesis of cationic rosin/paraffin emulsions (CRPE) using paraffin, rosin, and cationic polymeric emulsifiers. These emulsions have potential applications as sizing agents in the paper industry. []

Q7: Are computational methods used to study paraffin?

A7: Yes, computational fluid dynamics (CFD) simulations and modeling tools are employed to study the flow behavior of paraffin in oil pipelines. These simulations assist in understanding and mitigating wax deposition issues during oil production. []

Q8: How is paraffin content analyzed in various matrices?

A8: Gas chromatography coupled with a flame ionization detector (GC-FID) is a common technique used to quantify paraffin in complex samples. This method allows for the separation and detection of individual paraffin hydrocarbons based on their boiling points. []

Q9: What are the environmental concerns related to paraffin?

A9: Paraffin waxes are derived from petroleum, a non-renewable resource. Their production and disposal can have environmental impacts.

Q10: Are there sustainable alternatives to paraffin-based products?

A10: Research is exploring alternatives to paraffin wax, such as those derived from renewable sources like vegetable oils and bio-based polymers, to reduce reliance on petroleum-based products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.